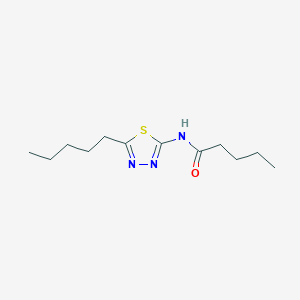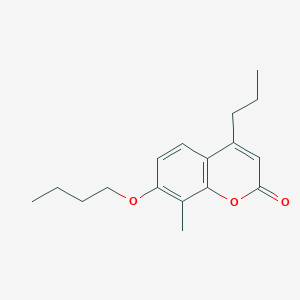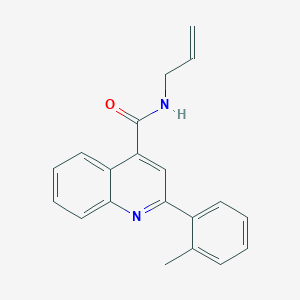![molecular formula C23H17NO6 B4846936 7-[(2-methoxybenzyl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one](/img/structure/B4846936.png)
7-[(2-methoxybenzyl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one
Vue d'ensemble
Description
7-[(2-methoxybenzyl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one, also known as MNC, is a chemical compound that belongs to the family of coumarin derivatives. It has been studied for its potential applications in the field of medicinal chemistry, particularly as an anticancer agent.
Mécanisme D'action
7-[(2-methoxybenzyl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one exerts its anticancer activity by targeting multiple signaling pathways involved in cancer progression. It inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and inflammation. 7-[(2-methoxybenzyl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one also inhibits the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4), which are essential for cell cycle progression. Moreover, 7-[(2-methoxybenzyl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one induces the expression of p53, a tumor suppressor protein that regulates cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
7-[(2-methoxybenzyl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one has been shown to induce apoptosis in cancer cells by activating the intrinsic and extrinsic pathways. It also inhibits the migration and invasion of cancer cells by downregulating the expression of MMPs. In addition, 7-[(2-methoxybenzyl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one has been found to inhibit the growth of cancer cells in vivo, without causing any significant toxicity to normal cells. 7-[(2-methoxybenzyl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 7-[(2-methoxybenzyl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one is its potent anticancer activity against various cancer cell lines. It also exhibits low toxicity to normal cells, making it a promising candidate for cancer therapy. However, the synthesis of 7-[(2-methoxybenzyl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one is a complex process that requires specialized equipment and expertise. Moreover, the bioavailability of 7-[(2-methoxybenzyl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one is low, which limits its effectiveness in vivo.
Orientations Futures
There are several future directions for the research on 7-[(2-methoxybenzyl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one. One of the areas of interest is the development of novel formulations of 7-[(2-methoxybenzyl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one that can improve its bioavailability and pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 7-[(2-methoxybenzyl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one treatment. Furthermore, the combination of 7-[(2-methoxybenzyl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one with other anticancer agents may enhance its therapeutic efficacy and reduce the risk of drug resistance. Finally, the elucidation of the molecular mechanisms underlying the anti-inflammatory activity of 7-[(2-methoxybenzyl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one may lead to the development of new anti-inflammatory agents.
Applications De Recherche Scientifique
7-[(2-methoxybenzyl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one has been extensively studied for its potential applications in cancer therapy. It has been found to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. 7-[(2-methoxybenzyl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one induces apoptosis in cancer cells by activating the caspase-dependent pathway. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs).
Propriétés
IUPAC Name |
7-[(2-methoxyphenyl)methoxy]-4-(3-nitrophenyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO6/c1-28-21-8-3-2-5-16(21)14-29-18-9-10-19-20(13-23(25)30-22(19)12-18)15-6-4-7-17(11-15)24(26)27/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEATZMBLZLYJMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-((2-methoxybenzyl)oxy)-4-(3-nitrophenyl)-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4846871.png)

![2-[4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4846877.png)
![3-(cyclohexylamino)-5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4846883.png)

![5-[chloro(difluoro)methyl]-3-(4-fluorophenyl)-1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4846902.png)

![1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4846922.png)

![N-(2,4-difluorophenyl)-N'-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B4846943.png)
![ethyl 4-({[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4846958.png)

![3-butyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4846976.png)